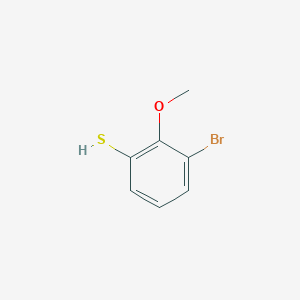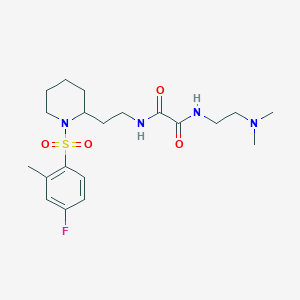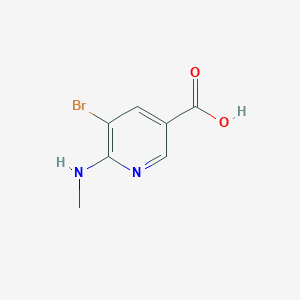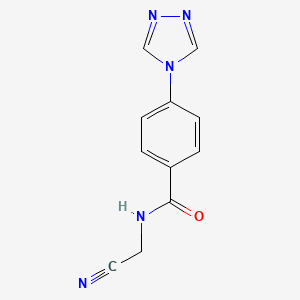![molecular formula C23H29N3O5 B2983643 2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one CAS No. 898464-77-2](/img/structure/B2983643.png)
2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one is a useful research compound. Its molecular formula is C23H29N3O5 and its molecular weight is 427.501. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
G Protein-Biased Dopaminergics
Compounds with 1,4-disubstituted aromatic piperazine structures, such as the mentioned chemical, have shown promise in the development of G protein-biased dopaminergics. Specifically, modifications to the arylpiperazine core, including the addition of pyrazolo[1,5-a]pyridine heterocyclic appendages, have led to high-affinity dopamine receptor partial agonists. These compounds preferentially activate G proteins over β-arrestin recruitment at dopamine D2 receptors, indicating their potential as novel therapeutics in the treatment of disorders like schizophrenia and other psychoses (Möller et al., 2017).
Anticonvulsant and Antimicrobial Activity
Kojic acid derivatives incorporating piperazine structures have exhibited notable anticonvulsant and antimicrobial activities. The synthesis of such derivatives through Mannich reactions highlights their potential in addressing neurological disorders and infections. One specific compound demonstrated significant efficacy against maximal electroshock (MES) seizures and subcutaneous Metrazol (scMet) induced seizures, without displaying neurotoxicity (Aytemir et al., 2010).
Antiarrhythmic and Antihypertensive Effects
Pyrrolidin-2-one and pyrrolidine derivatives, featuring substituents similar to the chemical , have shown antiarrhythmic and antihypertensive effects. These effects are believed to be linked to their alpha-adrenolytic properties, mediated by the presence of a 1-phenylpiperazine moiety. Such findings underscore the therapeutic potential of these compounds in cardiovascular disease management (Malawska et al., 2002).
Mécanisme D'action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been cloned and characterized into three different subtypes, namely α1A-, α1B- and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them. The compound displayed a high α1-AR affinity (Ki = 22 nM) and in addition to, binding affinity in the range of 64 nM to 107 nM . This interaction results in changes in the receptor’s activity, leading to various downstream effects.
Biochemical Pathways
The alpha1-adrenergic receptors, upon activation or blockade, play a significant role in numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism . They are also associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties were identified through in silico docking and molecular dynamics simulations, binding data together with ADME calculations . These properties contribute to the compound’s bioavailability and its potential as an alpha1-adrenergic receptor antagonist .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with the alpha1-adrenergic receptors. By binding to these receptors, the compound can influence the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Analyse Biochimique
Biochemical Properties
The compound interacts with alpha1-adrenergic receptors, which are targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The interaction of 2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one with these receptors is a major therapeutic approach for the treatment of numerous disorders .
Cellular Effects
The effects of This compound on cells are primarily mediated through its interaction with alpha1-adrenergic receptors. These receptors play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Molecular Mechanism
The molecular mechanism of action of This compound involves binding to alpha1-adrenergic receptors. The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM .
Temporal Effects in Laboratory Settings
The temporal effects of This compound The compound has shown promising results in in silico docking and molecular dynamics simulations .
Dosage Effects in Animal Models
The dosage effects of This compound Preliminary studies have identified promising lead compounds .
Propriétés
IUPAC Name |
2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5/c1-29-21-7-3-2-6-19(21)25-12-10-24(11-13-25)15-18-14-20(27)22(16-30-18)31-17-23(28)26-8-4-5-9-26/h2-3,6-7,14,16H,4-5,8-13,15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAODFLJVJVIQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2983566.png)
![[(2-Chlorophenyl)methyl][1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B2983568.png)
![N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2983569.png)
![[2-Amino-4-(3-fluoro-4-methoxy-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B2983570.png)
![2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2983572.png)

![N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2983580.png)
![6-Methoxy-2-(3-morpholinopropyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2983581.png)

